Inpyrfluxam: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor Fungicide
Inpyrfluxam: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor Fungicide
CAS Number: 1352994-67-2[1][2]
This technical guide provides an in-depth overview of Inpyrfluxam, a novel pyrazolecarboxamide fungicide. Developed to address the challenges of fungal resistance and the need for effective disease management in modern agriculture, Inpyrfluxam offers a potent solution for researchers, scientists, and drug development professionals. This document details its mechanism of action, presents key quantitative data on its efficacy and safety, outlines general experimental protocols, and provides visualizations of its mode of action and experimental workflows.
Core Mechanism of Action
Inpyrfluxam is classified as a Group 7 fungicide by the Fungicide Resistance Action Committee (FRAC), and its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1][3] By blocking this critical enzyme, Inpyrfluxam disrupts the tricarboxylic acid (TCA) cycle and inhibits cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the fungicidal efficacy and toxicological profile of Inpyrfluxam.
Table 1: Fungicidal Efficacy of Inpyrfluxam Against Various Plant Pathogens
| Fungal Species | Common Disease | Efficacy Metric | Result | Reference |
| Phakopsora pachyrhizi | Asian Soybean Rust | 100% Control (Preventive) | 0.16 ppm | [1] |
| Phakopsora pachyrhizi | Asian Soybean Rust | 100% Control (Post-infection) | 30 g ai/ha | [1] |
| Venturia inaequalis | Apple Scab | 100% Control | 100 ppm | [1] |
| Rhizoctonia solani | Various (e.g., seed decay, damping-off) | Broad-spectrum activity | Effective | [3][4] |
| Powdery Mildew on Apple | Powdery Mildew | Disease Reduction | Reduced from 20% to 2% | [3] |
Table 2: Toxicological Profile of Inpyrfluxam
| Study Type | Species | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | LD50 | Category II | [5][6] |
| Acute Dermal Toxicity | Rat | LD50 | Category III | [5][6] |
| Acute Inhalation Toxicity | Rat | LC50 | Category IV | [5][6] |
| 2-Generation Reproduction Study | Rat | Parental Toxicity NOAEL | 31 mg/kg bw/day | |
| 2-Generation Reproduction Study | Rat | Offspring Toxicity NOAEL | 22 mg/kg bw/day | [7] |
| 1-Year Oral Study | Dog | NOAEL | 6 mg/kg bw/day | [7] |
| Acute Neurotoxicity Study | Rat | NOAEL | 30 mg/kg bw | [7] |
| Carcinogenicity | Rat and Mouse | Classification | Not likely to be carcinogenic to humans | [6] |
Experimental Protocols
While specific, detailed protocols for the studies conducted by the manufacturer are proprietary, this section outlines generalized methodologies for the key experiments cited in the evaluation of Inpyrfluxam. These protocols are based on standard scientific practices and the information available in public-domain research and regulatory summaries.
Succinate Dehydrogenase (Succinate-Cytochrome c Reductase) Inhibition Assay
This assay is fundamental to determining the mechanism of action of Inpyrfluxam. It measures the activity of the succinate dehydrogenase enzyme complex.
Objective: To quantify the inhibitory effect of Inpyrfluxam on the succinate dehydrogenase (SDH) enzyme complex.
General Protocol:
-
Preparation of Mitochondrial Fractions:
-
Fungal mycelia (e.g., from Phakopsora pachyrhizi) are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
The homogenate is centrifuged at a low speed to pellet nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondrial fraction.
-
The mitochondrial pellet is resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
The reaction mixture is prepared in a spectrophotometer-compatible format (e.g., 96-well plate or cuvettes) and typically contains:
-
Phosphate buffer at a physiological pH.
-
A mitochondrial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or cytochrome c.
-
An inhibitor of complex IV (e.g., sodium azide) to prevent the re-oxidation of the electron acceptor by downstream components of the electron transport chain.
-
The mitochondrial fraction.
-
Varying concentrations of Inpyrfluxam (or a solvent control).
-
-
The reaction is initiated by the addition of the substrate, succinate.
-
The reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
The inhibitory activity of Inpyrfluxam is determined by comparing the reaction rates in the presence of the compound to the control.
-
The IC50 value (the concentration of Inpyrfluxam that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fungal Metabolomics Analysis
Metabolomics studies help to understand the broader physiological effects of a compound on a target organism. In the case of Inpyrfluxam, this involves analyzing the changes in the levels of key metabolites in fungi upon exposure to the fungicide.
Objective: To identify and quantify changes in the metabolome of a target fungus (e.g., Phakopsora pachyrhizi) after treatment with Inpyrfluxam.
General Protocol:
-
Sample Preparation:
-
Fungal cultures are grown and then treated with Inpyrfluxam at a specific concentration for a defined period. A control group without Inpyrfluxam treatment is also prepared.
-
The metabolic activity is rapidly quenched, for example, by flash-freezing the mycelia in liquid nitrogen.
-
Metabolites are extracted from the fungal cells using a cold solvent mixture, such as methanol/water or a biphasic system of methanol, chloroform, and water.
-
The extracts are then centrifuged to remove cell debris, and the supernatant containing the metabolites is collected.
-
-
Analytical Procedure (Capillary Electrophoresis-Mass Spectrometry - CE-MS):
-
The extracted samples are analyzed using a CE-MS system.
-
Capillary electrophoresis separates the charged metabolites based on their electrophoretic mobility.
-
The separated metabolites are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
The raw data from the CE-MS is processed to identify and quantify the individual metabolites.
-
Statistical analysis (e.g., Principal Component Analysis) is performed to compare the metabolite profiles of the Inpyrfluxam-treated and control groups.
-
Significant changes in the levels of specific metabolites (e.g., an accumulation of succinate and a depletion of downstream TCA cycle intermediates) can confirm the inhibition of succinate dehydrogenase.
-
Visualizations
Inpyrfluxam's Mechanism of Action
The following diagram illustrates the signaling pathway affected by Inpyrfluxam.
Caption: Inpyrfluxam inhibits Succinate Dehydrogenase (Complex II).
Generalized Experimental Workflow for Efficacy Testing
The diagram below outlines a typical workflow for evaluating the efficacy of a fungicide like Inpyrfluxam.
Caption: Workflow for fungicide efficacy testing.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. apvma.gov.au [apvma.gov.au]
